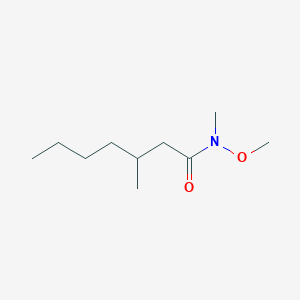

N-methoxy-N,3-dimethylheptanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S)-N-Methoxy-N,2-dimethylhexanamide-d3 ist ein deuteriertes Derivat von (2S)-N-Methoxy-N,2-dimethylhexanamid. Diese Verbindung zeichnet sich durch das Vorhandensein von Deuteriumatomen aus, die Isotope von Wasserstoff sind. Die Deuteriummarkierung wird häufig in der wissenschaftlichen Forschung eingesetzt, um Stoffwechselwege, Reaktionsmechanismen und das Verhalten von Molekülen in verschiedenen Umgebungen zu untersuchen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2S)-N-Methoxy-N,2-dimethylhexanamide-d3 beinhaltet typischerweise die Einarbeitung von Deuterium in die Molekülstruktur. Eine gängige Methode ist die Wasserstoff-Deuterium-Austauschreaktion, bei der Wasserstoffatome im Vorläufermolekül unter bestimmten Bedingungen durch Deuteriumatome ersetzt werden. Dies kann durch Verwendung deuterierter Lösungsmittel und Katalysatoren erreicht werden, die den Austauschprozess erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion von (2S)-N-Methoxy-N,2-dimethylhexanamide-d3 kann groß angelegte Wasserstoff-Deuterium-Austauschreaktionen umfassen. Der Prozess erfordert eine sorgfältige Kontrolle der Reaktionsbedingungen, einschließlich Temperatur, Druck und der Konzentration deuterierter Reagenzien. Die Verwendung von Spezialausrüstung zum Umgang mit Deuteriumgas und zur Aufrechterhaltung einer inerten Atmosphäre ist ebenfalls wichtig, um Kontaminationen zu vermeiden und eine hohe Reinheit des Endprodukts zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-Methoxy-N,2-dimethylhexanamide-d3 typically involves the incorporation of deuterium into the molecular structure. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the precursor molecule are replaced with deuterium atoms under specific conditions. This can be achieved using deuterated solvents and catalysts that facilitate the exchange process.

Industrial Production Methods

Industrial production of (2S)-N-Methoxy-N,2-dimethylhexanamide-d3 may involve large-scale hydrogen-deuterium exchange reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of deuterated reagents. The use of specialized equipment to handle deuterium gas and maintain an inert atmosphere is also essential to prevent contamination and ensure high purity of the final product.

Analyse Chemischer Reaktionen

Reaktionstypen

(2S)-N-Methoxy-N,2-dimethylhexanamide-d3 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonylverbindungen zu bilden.

Reduktion: Reduktionsreaktionen können die Amidgruppe in ein Amin umwandeln.

Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu) durchgeführt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise Ketone oder Aldehyde ergeben, während die Reduktion primäre oder sekundäre Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

(2S)-N-Methoxy-N,2-dimethylhexanamide-d3 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Tracer in Reaktionsmechanismusstudien verwendet, um die beteiligten Pfade und Zwischenprodukte zu verstehen.

Biologie: Wird in Stoffwechselstudien eingesetzt, um die Aufnahme und Umwandlung deuterierter Verbindungen in biologischen Systemen zu verfolgen.

Medizin: Wird in pharmakokinetischen Studien verwendet, um die Absorption, Verteilung, Metabolisierung und Ausscheidung von Medikamenten zu untersuchen.

Industrie: Anwendung bei der Entwicklung neuer Materialien und Katalysatoren, wobei die Deuteriummarkierung bei der Aufklärung von Reaktionsmechanismen und der Verbesserung der Produktausbeute hilft.

Wirkmechanismus

Der Wirkmechanismus von (2S)-N-Methoxy-N,2-dimethylhexanamide-d3 beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen im untersuchten System. Das Vorhandensein von Deuteriumatomen kann die Geschwindigkeit chemischer Reaktionen aufgrund des kinetischen Isotopeffekts verändern, bei dem Bindungen, die Deuterium beinhalten, stärker sind und langsamer brechen als solche mit Wasserstoff. Diese Eigenschaft wird in Studien ausgenutzt, um Einblicke in die Reaktionsdynamik und molekulare Wechselwirkungen zu gewinnen.

Wirkmechanismus

The mechanism of action of (2S)-N-Methoxy-N,2-dimethylhexanamide-d3 involves its interaction with molecular targets and pathways in the system under study. The presence of deuterium atoms can alter the rate of chemical reactions due to the kinetic isotope effect, where bonds involving deuterium are stronger and break more slowly than those with hydrogen. This property is exploited in studies to gain insights into reaction dynamics and molecular interactions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(2S)-N-Methoxy-N,2-dimethylhexanamid: Die nicht-deuterierte Version der Verbindung.

(2S)-N-Methoxy-N,2-dimethylpentanamid: Eine ähnliche Verbindung mit einer kürzeren Kohlenstoffkette.

(2S)-N-Methoxy-N,2-dimethylheptanamid: Eine ähnliche Verbindung mit einer längeren Kohlenstoffkette.

Einzigartigkeit

(2S)-N-Methoxy-N,2-dimethylhexanamide-d3 ist durch das Vorhandensein von Deuteriumatomen einzigartig, die in Forschungsanwendungen deutliche Vorteile bieten. Die Deuteriummarkierung ermöglicht eine präzise Verfolgung und Analyse der Verbindung in verschiedenen chemischen und biologischen Prozessen, was sie zu einem wertvollen Werkzeug in wissenschaftlichen Untersuchungen macht.

Eigenschaften

Molekularformel |

C10H21NO2 |

|---|---|

Molekulargewicht |

187.28 g/mol |

IUPAC-Name |

N-methoxy-N,3-dimethylheptanamide |

InChI |

InChI=1S/C10H21NO2/c1-5-6-7-9(2)8-10(12)11(3)13-4/h9H,5-8H2,1-4H3 |

InChI-Schlüssel |

VUKKXCDKJYYNRC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(C)CC(=O)N(C)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.